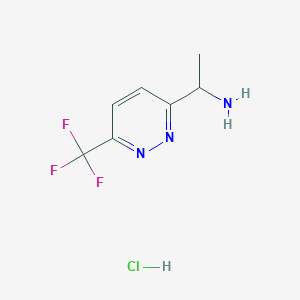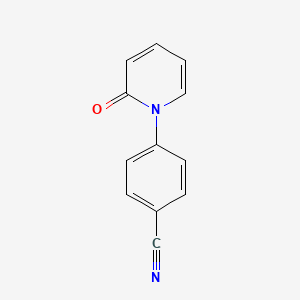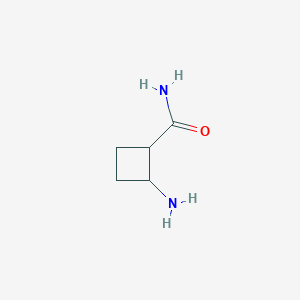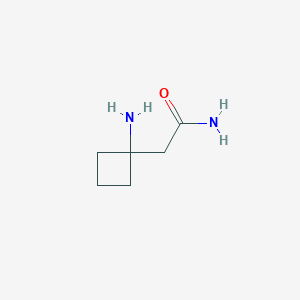
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonates in the presence of a base or acid.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions may introduce various functional groups onto the pyridazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities could be explored for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the amine group can facilitate interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-amine: The non-hydrochloride form of the compound.
(1R)-1-(6-(methyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride: A similar compound with a methyl group instead of a trifluoromethyl group.
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)propan-1-aminehydrochloride: A similar compound with a propan-1-amine group instead of an ethan-1-amine group.
Uniqueness
The presence of the trifluoromethyl group in (1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride makes it unique compared to other similar compounds. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9ClF3N3 |
|---|---|
Molekulargewicht |
227.61 g/mol |
IUPAC-Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H |
InChI-Schlüssel |
ITHVBSRLVAHKFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)
![(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B12280311.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)

![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)

![N-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12280352.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)

![3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B12280370.png)

![[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B12280385.png)
